molecular formula C8H7N3O2S B13478896 2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid

2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid

Cat. No.: B13478896
M. Wt: 209.23 g/mol
InChI Key: GHXADTOROREFPZ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both imidazole and thiazole rings These rings are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiourea with α-halo ketones can lead to the formation of thiazole rings . Additionally, the imidazole ring can be synthesized via the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are typically scaled up and refined to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The thiazole ring can participate in various biochemical reactions, influencing cellular processes. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules and to interfere with key metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a precursor to various pharmaceuticals.

    Thiazole: A five-membered ring containing sulfur and nitrogen atoms, found in many biologically active molecules.

    2-Methyl-5-nitroimidazole: A derivative of imidazole with antimicrobial properties.

Uniqueness

2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid is unique due to its combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows the compound to interact with a wide range of molecular targets and to participate in diverse chemical reactions, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c1-11-4-9-2-5(11)7-10-3-6(14-7)8(12)13/h2-4H,1H3,(H,12,13)

InChI Key

GHXADTOROREFPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=NC=C(S2)C(=O)O

Origin of Product

United States

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